BenchChemオンラインストアへようこそ!

2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-

Antipsychotic Dopamine D3 receptor Serotonin 5-HT1A/5-HT2A receptors

2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- (CAS 898532-85-9), also known as D3/5-HT receptor modulator-1 or compound 5i, is a synthetic benzofuran carboxamide derivative that functions as a selective dopamine D3 receptor (D3R) antagonist, a serotonin 5-HT2A receptor antagonist, and a partial 5-HT1A receptor agonist. This compound was designed to validate a novel multireceptor affinity paradigm for atypical antipsychotic development, combining D3 antagonism with serotonin 5-HT1A and 5-HT2A receptor occupancy while deliberately minimizing affinity for D2 receptors, 5-HT2C receptors, and hERG channels.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
Cat. No. B15168296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C24H29N3O2/c1-19-7-6-9-21(17-19)27-15-13-26(14-16-27)12-5-4-11-25-24(28)23-18-20-8-2-3-10-22(20)29-23/h2-3,6-10,17-18H,4-5,11-16H2,1H3,(H,25,28)
InChIKeyDIJKUIXRAWOVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- (CAS 898532-85-9): A Multifunctional Dopamine D3/Serotonin Receptor Modulator for Antipsychotic Research


2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- (CAS 898532-85-9), also known as D3/5-HT receptor modulator-1 or compound 5i, is a synthetic benzofuran carboxamide derivative that functions as a selective dopamine D3 receptor (D3R) antagonist, a serotonin 5-HT2A receptor antagonist, and a partial 5-HT1A receptor agonist [1]. This compound was designed to validate a novel multireceptor affinity paradigm for atypical antipsychotic development, combining D3 antagonism with serotonin 5-HT1A and 5-HT2A receptor occupancy while deliberately minimizing affinity for D2 receptors, 5-HT2C receptors, and hERG channels . Its pharmacological profile distinguishes it from classical D2-focused antipsychotics and positions it as a tool compound for investigating limbic-selective antipsychotic mechanisms with reduced extrapyramidal and metabolic liability.

Why 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- Cannot Be Replaced by Generic D3 Ligands or Other Piperazinyl-Benzofurans


Substitution within the piperazinyl-benzofuran carboxamide class is fundamentally precluded by steep and quantifiable structure-activity relationships (SAR). In the 5a–m series, the 3-methylphenyl substituent on the piperazine ring (as in 5i) confers a uniquely balanced triple-receptor profile (D3 Ki = 4.5 nM; 5-HT2A Ki = 11.9 nM; 5-HT1A Ki = 15.3 nM) that is not reproduced by any other substitution pattern [1]. The 2-methoxyphenyl analog (BindingDB: Ki = 1.10 nM at D3) achieves higher D3 affinity but lacks the balanced 5-HT1A/5-HT2A polypharmacology essential for the atypical antipsychotic phenotype [2]. Similarly, the 2,3-dichlorophenyl analog (BAK2-66) demonstrates higher D3 selectivity but with a fluorobutyl linker alteration that changes the pharmacokinetic and off-target profile [3]. Even within the 5a–m congeneric series, compounds 5c and 5h show markedly different D2/D3 selectivity ratios and hERG profiles, demonstrating that minute structural changes produce non-linear pharmacological shifts that defeat generic interchange assumptions [1].

Quantitative Differentiation Evidence for 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]- (5i) Versus Closest Analogs and Reference Antipsychotics


Triple-Receptor Affinity Balance: 5i vs. Closest Congeners 5c and 5h in the 5a–m Series

In head-to-head binding assays within the same study (Butini et al., 2009), compound 5i demonstrates a unique balanced triple-receptor profile (D3 Ki = 4.5 nM; 5-HT1A Ki = 15.3 nM; 5-HT2A Ki = 11.9 nM) that is absent in close analogs 5c and 5h. Compound 5c (bearing a 2-methoxyphenyl substituent) shows substantially weaker 5-HT1A affinity (Ki = 319 nM) and markedly higher hERG channel affinity (Ki = 0.14 µM) compared to 5i's low hERG affinity (Ki > 10 µM). Compound 5h, despite also being a 3-methylphenyl analog with a modified linker, shows 5-fold weaker D3 affinity (Ki = 33.5 nM) than 5i. This triple-receptor balance is mechanistically critical because D3 antagonism combined with 5-HT1A partial agonism and 5-HT2A antagonism is hypothesized to confer atypical antipsychotic efficacy with reduced extrapyramidal side effects [1].

Antipsychotic Dopamine D3 receptor Serotonin 5-HT1A/5-HT2A receptors Structure-activity relationship Multireceptor pharmacology

D3 Receptor Affinity and Selectivity Over D2: 5i vs. Reference Antipsychotics Risperidone, Clozapine, and Olanzapine

In the same binding panel (Butini et al., 2009, Table 2), compound 5i demonstrates a D3/D2 selectivity ratio of approximately 195-fold (D3 Ki = 4.5 nM vs. D2 Ki = 876 nM), which is dramatically superior to the reference atypical antipsychotics evaluated in parallel. Risperidone shows essentially no D3/D2 discrimination (D3 Ki = 25 nM vs. D2 Ki = 3.5 nM; ratio ~0.14), clozapine shows a ratio of ~1.3 (D3 Ki = 263 nM vs. D2 Ki = 196 nM), and olanzapine shows a ratio of ~1.5 (D3 Ki = 215 nM vs. D2 Ki = 318 nM). Haloperidol, a typical antipsychotic, shows a ratio of ~0.13 (D3 Ki = 8.2 nM vs. D2 Ki = 1.1 nM) [1]. This high D3-over-D2 selectivity is mechanistically important because D2 receptor blockade in the striatum is the primary driver of extrapyramidal side effects (EPS), whereas D3 receptors are predominantly expressed in limbic regions associated with antipsychotic efficacy [2].

Dopamine D3 selectivity D2/D3 discrimination Extrapyramidal symptoms Receptor occupancy Atypical antipsychotic

In Vivo Atypical Antipsychotic Profile: Absence of Catalepsy at Antipsychotic Doses Differentiates 5i from Classical and Atypical Comparators

In behavioral pharmacology experiments (Butini et al., 2009), compound 5i was tested in parallel with 5c, 5h, 5l, and reference antipsychotics for both antipsychotic efficacy (methamphetamine- and PCP-induced hyperactivity models) and EPS liability (catalepsy bar test). 5i dose-dependently reduced MAMP-induced hyperactivity at 3 and 10 mg/kg (p < 0.01 and p < 0.001 vs. vehicle + MAMP, respectively) and PCP-induced hyperactivity, yet produced no significant catalepsy at doses up to 10 mg/kg. In contrast, haloperidol induced significant catalepsy at its efficacious dose, and risperidone showed a narrower therapeutic window. Notably, congener 5c, despite superior D3 affinity (Ki = 0.27 nM), was not progressed due to high hERG liability (Ki = 0.14 µM) [1]. Furthermore, 5i induced c-fos expression selectively in mesocorticolimbic areas (nucleus accumbens, medial prefrontal cortex) but not in the dorsolateral striatum, a pattern characteristic of atypical antipsychotics and distinct from haloperidol [1].

Catalepsy Extrapyramidal symptoms In vivo efficacy Methamphetamine-induced hyperactivity Phencyclidine model c-fos expression

hERG Channel Safety Margin: 5i's Low Affinity Contrasts with High-Risk Congeners 5c and 5f and Reference Drugs

In the Butini et al. (2009) binding panel, compound 5i exhibits an hERG channel Ki > 10 µM, representing a very low affinity and thus a wide cardiac safety margin. This contrasts sharply with congener 5c (hERG Ki = 0.14 µM, approximately 71-fold higher affinity than 5i) and 5f (hERG Ki = 0.105 µM). Even within the same 3-methylphenyl scaffold, compound 5h shows higher hERG affinity (Ki = 5.6 µM) than 5i. Reference antipsychotics with known clinical QT liability also show substantially higher hERG affinity: risperidone (hERG Ki = 0.54 µM), haloperidol (hERG Ki = 0.099 µM) [1]. The excellent hERG selectivity of 5i was a deliberate design objective achieved by introducing the 3-methyl substituent on the phenylpiperazine and the unsubstituted benzofuran-2-carboxamide terminus, a structural combination that simultaneously preserves D3/5-HT receptor affinity while minimizing hERG channel interaction [1].

hERG channel Cardiac safety QT prolongation Torsades de pointes Antipsychotic safety pharmacology

Validated Research and Procurement Application Scenarios for 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-


Preclinical Antipsychotic Efficacy Screening with a D3-Selective, Low-EPS-Liability Reference Compound

Investigate antipsychotic efficacy in rodent models of positive symptoms (MAMP- or PCP-induced hyperactivity) using 5i as a D3-preferring reference compound. At 3–10 mg/kg i.p., 5i significantly attenuates psychostimulant-induced hyperactivity without inducing catalepsy, as demonstrated head-to-head against haloperidol, risperidone, clozapine, and olanzapine in Butini et al. (2009) [1]. Its 195-fold D3/D2 selectivity (D3 Ki = 4.5 nM; D2 Ki = 876 nM) and minimal hERG affinity (Ki > 10 µM) allow researchers to isolate D3-mediated antipsychotic mechanisms without the confounding variables of striatal D2 occupancy or cardiac ion channel effects. This makes 5i particularly valuable for validating novel D3-targeting antipsychotic candidates in comparative efficacy and safety studies.

Polypharmacological Profiling of D3/5-HT1A/5-HT2A Triple-Mechanism Antipsychotics

Use 5i as the prototypical reference ligand for a balanced D3 antagonist / 5-HT2A antagonist / 5-HT1A partial agonist profile. The simultaneous engagement of these three targets at Ki values of 4.5 nM (D3), 11.9 nM (5-HT2A), and 15.3 nM (5-HT1A) [1] establishes a quantitative benchmark for evaluating novel compounds designed to replicate this atypical antipsychotic mechanism. Researchers can benchmark new chemical entities against 5i's receptor occupancy ratios, functional activity profiles (antagonist vs. partial agonist), and in vivo c-fos expression patterns (selective mesocorticolimbic activation without dorsolateral striatal involvement) to assess target engagement fidelity.

Cardiac Safety Pharmacology Benchmarking Using a Low-hERG-Affinity D3 Ligand

Employ 5i as a negative control or low-risk comparator in hERG channel liability screening panels. With an hERG Ki > 10 µM—contrasting with haloperidol (0.099 µM), risperidone (0.54 µM), and close congeners 5c (0.14 µM) and 5f (0.105 µM) measured in the same assay platform [1]—5i provides a validated low-affinity reference point for calibrating hERG binding and patch-clamp assays in antipsychotic drug discovery programs. This is particularly relevant for structure-toxicity relationship studies where SAR around hERG within the benzofuran-carboxamide series can be interrogated using 5i as the optimal low-risk comparator.

Selective D3 Receptor Tool for Neuroscience Target Identification and Validation

Deploy 5i as a high-affinity D3 receptor ligand (Ki = 4.5 nM) with >190-fold selectivity over D2 for ex vivo receptor occupancy studies, autoradiography, or functional assays requiring D3-specific pharmacological intervention [1]. Unlike the 2-methoxyphenyl analog (BindingDB: D3 Ki = 1.10 nM) [2] that lacks balanced serotonin receptor polypharmacology, or BAK2-66 that introduces fluorinated linkers altering physicochemical properties, 5i offers the best-characterized combination of D3 affinity, selectivity, and ancillary target profile in a single, well-documented compound for neuroscience target validation studies.

Quote Request

Request a Quote for 2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.